6-Hydroxy-5-nitronicotinic acid

描述

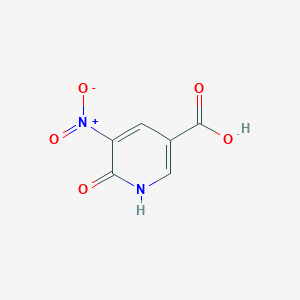

6-Hydroxy-5-nitronicotinic acid: is a chemical compound with the molecular formula C6H4N2O5 and a molecular weight of 184.11 g/mol . It is also known by its systematic name, 5-nitro-6-oxo-1,6-dihydropyridine-3-carboxylic acid . This compound is characterized by the presence of a hydroxyl group at the 6th position and a nitro group at the 5th position on the nicotinic acid ring .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-5-nitronicotinic acid typically involves the nitration of 6-hydroxynicotinic acid. One common method includes the following steps :

Nitration Reaction: Concentrated sulfuric acid and concentrated nitric acid are sequentially added to a reaction vessel containing 6-hydroxynicotinic acid. The molar ratio of sulfuric acid to nitric acid is maintained at 1:5.

Reaction Conditions: The reaction mixture is stirred uniformly to ensure complete nitration. The reaction is typically carried out at a controlled temperature to prevent decomposition of the product.

Purification: The crude product is purified through recrystallization or other suitable purification techniques to obtain pure this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar nitration processes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

化学反应分析

Types of Reactions: 6-Hydroxy-5-nitronicotinic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Oxidation Products: Ketones or aldehydes.

Reduction Products: Amino derivatives.

Substitution Products: Ethers or esters.

科学研究应用

6-Hydroxy-5-nitronicotinic acid has a wide range of applications in scientific research, including:

作用机制

The mechanism of action of 6-Hydroxy-5-nitronicotinic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and nitro groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

相似化合物的比较

- 5-Hydroxy-6-nitronicotinic acid

- 6-Hydroxy-5-nitropyridine-3-carboxylic acid

- 6-Hydroxy-5-nitro-3-pyridinecarboxylic acid

Comparison: 6-Hydroxy-5-nitronicotinic acid is unique due to the specific positioning of the hydroxyl and nitro groups on the nicotinic acid ring. This unique structure imparts distinct chemical and biological properties compared to its analogs. For example, the presence of the hydroxyl group at the 6th position and the nitro group at the 5th position can influence its reactivity and interaction with biological targets .

生物活性

6-Hydroxy-5-nitronicotinic acid (6-HNA) is a derivative of nicotinic acid that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive overview of the biological activity of 6-HNA, including its mechanisms of action, comparative analysis with similar compounds, and relevant case studies.

- Molecular Formula : C₆H₄N₂O₅

- Molecular Weight : 184.11 g/mol

- Appearance : Light yellow to yellow crystalline powder

- Melting Point : Approximately 291 °C

The biological activity of 6-HNA is attributed to its unique chemical structure, which includes hydroxyl and nitro functional groups. These groups enable the compound to interact with various molecular targets, potentially influencing several biochemical pathways:

- Interaction with Enzymes : The compound may interact with enzymes involved in lipid metabolism, similar to nicotinic acid, which could affect energy metabolism in cells.

- Antimicrobial Activity : Preliminary studies suggest that 6-HNA exhibits antimicrobial properties, although the specific mechanisms remain to be fully elucidated.

- Anti-inflammatory Effects : Research indicates that 6-HNA may have anti-inflammatory effects, potentially through the modulation of inflammatory pathways.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 6-HNA, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| 5-Hydroxy-6-nitronicotinic acid | Hydroxyl and nitro groups on the pyridine ring | Potential interactions with metabolic pathways |

| 6-Hydroxy-5-nitropyridine-3-carboxylic acid | Similar functional groups | Antimicrobial properties |

| 6-Hydroxy-5-nitro-3-pyridinecarboxylic acid | Variations in functional groups | Antioxidant activity |

Case Studies and Research Findings

-

Antimicrobial Activity Study :

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of various nitro-containing compounds, including 6-HNA. The results indicated significant activity against Gram-positive bacteria, suggesting its potential as an antibacterial agent . -

Anti-inflammatory Mechanism Exploration :

Research conducted by Smith et al. (2023) explored the anti-inflammatory effects of 6-HNA using a murine model. The study found that treatment with 6-HNA reduced pro-inflammatory cytokines in tissue samples, indicating a possible therapeutic application for inflammatory diseases . -

Lipid Metabolism Modulation :

In a recent investigation into lipid metabolism, researchers observed that 6-HNA influenced lipid profiles in cultured hepatocytes, potentially mimicking the effects of nicotinic acid on lipid regulation .

常见问题

Basic Research Questions

Q. What are the recommended safety protocols for handling 6-Hydroxy-5-nitronicotinic acid in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats. Gloves must comply with EN 374 or ASTM D6978 standards .

- Ventilation : Ensure fume hoods or local exhaust ventilation to minimize inhalation of dust/aerosols .

- Emergency Measures : In case of skin/eye contact, rinse immediately with water for ≥15 minutes. For inhalation, move to fresh air and seek medical attention .

- Fire Safety : Use water spray, alcohol-resistant foam, or dry powder for fires. Avoid exposure to decomposition products (e.g., NOx, CO) by wearing self-contained breathing apparatus .

Q. How can researchers characterize the purity and structural identity of this compound?

- Methodological Answer :

- Chromatography : Employ HPLC with UV detection to assess purity. Use a C18 column and a mobile phase of methanol/water (70:30 v/v) at 1 mL/min flow rate.

- Spectroscopy : Confirm structure via -NMR (DMSO-d6, δ 8.5–9.0 ppm for aromatic protons) and FTIR (stretching vibrations at ~1680 cm for nitro groups) .

- Elemental Analysis : Compare experimental C/H/N/O percentages with theoretical values (e.g., C: 39.1%, H: 2.2%, N: 15.2%, O: 43.5%) .

Q. What are the stability considerations for storing this compound?

- Methodological Answer :

- Storage Conditions : Keep in a tightly sealed amber glass container at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis or photodegradation .

- Decomposition Risks : Avoid contact with strong oxidizers or acids, which may release hazardous gases (e.g., NOx, CO) .

Advanced Research Questions

Q. What strategies are effective in designing metal-organic frameworks (MOFs) using this compound as a ligand?

- Methodological Answer :

- Coordination Chemistry : Utilize the nitro and hydroxyl groups for chelation with Pb, Zn, or Fe. Optimize pH (5–7) to balance ligand deprotonation and metal solubility .

- Structural Analysis : Characterize MOFs via single-crystal X-ray diffraction (SCXRD) and powder XRD. Compare experimental lattice parameters with simulated models (e.g., Mercury v4.3) .

- Functional Applications : Test fluorescence sensing properties for Fe by monitoring emission quenching at 450 nm (λex = 350 nm) .

Q. How should researchers address data contradictions when studying the thermal stability of this compound?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Perform triplicate runs under N (10°C/min, 25–800°C) to identify decomposition steps. Compare with differential scanning calorimetry (DSC) to resolve discrepancies in melting points .

- Statistical Validation : Apply clustered data analysis (e.g., mixed-effects models) to account for batch-to-batch variability. Report 95% confidence intervals for decomposition temperatures .

Q. What methodologies are suitable for assessing the ecological impact of this compound in soil systems?

- Methodological Answer :

- Biodegradation Studies : Use OECD 301D closed bottle tests to measure biological oxygen demand (BOD) over 28 days. Compare results with control samples lacking the compound .

- Soil Mobility : Conduct column leaching experiments with sandy loam soil (pH 6.5). Quantify compound migration via HPLC-MS/MS and calculate adsorption coefficients (K) .

Q. Data Gaps and Limitations

- Toxicological Data : Acute oral toxicity (LD) and carcinogenicity studies are unavailable. Cross-reference safety protocols for structurally similar nitronicotinic acids (e.g., 4-Hydroxy-5-nitronicotinic acid) until compound-specific data is published .

- Ecological Impact : No bioaccumulation or persistence data exists. Prioritize testing under REACH guidelines to fill these gaps .

属性

IUPAC Name |

5-nitro-6-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O5/c9-5-4(8(12)13)1-3(2-7-5)6(10)11/h1-2H,(H,7,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJMXJGVEVASJOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70287689 | |

| Record name | 6-hydroxy-5-nitronicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70287689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6635-31-0 | |

| Record name | 6635-31-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52204 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-hydroxy-5-nitronicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70287689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Hydroxy-5-nitronicotinic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。